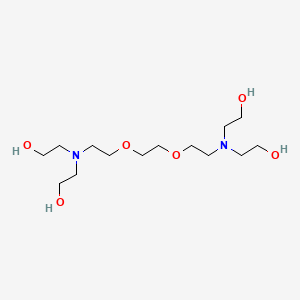
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is a complex organic compound with a molecular formula of C10H24N2O4 . This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its tetradecane backbone, along with two hydroxyl groups attached to the ethyl side chains. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. These interactions can modulate enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate: This compound has similar structural features but contains carboxylate groups instead of hydroxyl groups.
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound has a similar backbone but lacks nitrogen atoms.
6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid: This compound contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is unique due to its combination of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
78995-84-3 |
|---|---|
Molecular Formula |
C14H32N2O6 |
Molecular Weight |
324.41 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(2-hydroxyethyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H32N2O6/c17-7-1-15(2-8-18)5-11-21-13-14-22-12-6-16(3-9-19)4-10-20/h17-20H,1-14H2 |
InChI Key |
ZWMPUECCCFCDMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCOCCOCCN(CCO)CCO |
Related CAS |
68958-63-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















